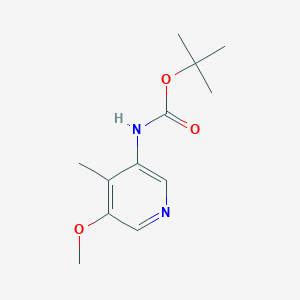

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-methoxy-4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXHDVCEKKKMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659620 | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-10-3 | |

| Record name | 1,1-Dimethylethyl N-(5-methoxy-4-methyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

CAS Number: 1045858-10-3

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate, a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates available data and provides expert insights into its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications based on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging substituted pyridine scaffolds for the design of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile core for designing molecules that interact with a diverse range of biological targets. The strategic functionalization of the pyridine ring with substituents such as methoxy, methyl, and carbamate groups allows for the fine-tuning of a compound's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

This compound (Figure 1) incorporates several key features that make it an attractive building block for drug discovery programs. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. The methyl group provides a lipophilic contact point and can fill hydrophobic pockets in target proteins. The tert-butoxycarbonyl (Boc)-protected amine at the 3-position serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric elements.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 1045858-10-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][2][3] |

| Molecular Weight | 238.28 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | [1] |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C | [1] |

| InChI | 1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15) | [1] |

| InChIKey | MLXHDVCEKKKMHN-UHFFFAOYSA-N | [1] |

2.1 Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[1]

-

Signal Word: Danger.[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Researchers handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Proposed Synthesis Protocol

3.1. Rationale for the Proposed Synthetic Strategy

The core of the proposed synthesis is the construction of the substituted pyridine ring, followed by the introduction of the Boc-protected amino group. A common and effective method for the synthesis of polysubstituted pyridines is the Hantzsch pyridine synthesis or similar condensation reactions. However, for this particular substitution pattern, a more linear approach starting from a pre-functionalized pyridine derivative is likely more efficient. The key steps would involve the introduction of the amino group at the 3-position, followed by its protection with a Boc group.

3.2. Proposed Experimental Workflow

A [label="Starting Material:\n3-Bromo-5-methoxy-4-methylpyridine"]; B [label="Buchwald-Hartwig Amination"]; C [label="Intermediate:\n5-Methoxy-4-methylpyridin-3-amine"]; D [label="Boc Protection"]; E [label="Final Product:\nthis compound"];

A -> B [label="Reagents:\n- Benzophenone imine\n- Pd₂(dba)₃, BINAP\n- NaOtBu, Toluene\nThen, Hydrolysis (HCl)"]; B -> C; C -> D [label="Reagents:\n- Di-tert-butyl dicarbonate (Boc₂O)\n- Triethylamine (TEA), DMAP (cat.)\n- Dichloromethane (DCM)"]; D -> E; }

Figure 2: Proposed synthetic workflow for this compound.Step 1: Synthesis of 5-Methoxy-4-methylpyridin-3-amine (Intermediate C)

This step can be achieved via a Buchwald-Hartwig amination of a suitable starting material, such as 3-bromo-5-methoxy-4-methylpyridine.

-

Reaction: To a solution of 3-bromo-5-methoxy-4-methylpyridine in toluene are added benzophenone imine, sodium tert-butoxide, and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and BINAP.

-

The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is quenched, and the resulting imine is hydrolyzed with aqueous hydrochloric acid to yield the free amine.

-

The product is then isolated and purified by column chromatography.

Step 2: Boc-protection of 5-Methoxy-4-methylpyridin-3-amine (Final Product E)

The protection of the amino group is a standard procedure in organic synthesis.

-

Reaction: To a solution of 5-methoxy-4-methylpyridin-3-amine in a suitable solvent such as dichloromethane are added triethylamine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc₂O).

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this specific compound is not publicly available, we can predict the key signals in its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds and established chemical shift principles.

4.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Pyridine C2-H |

| ~7.5 | s | 1H | Pyridine C6-H |

| ~6.8 | s (br) | 1H | N-H (carbamate) |

| ~3.9 | s | 3H | O-CH₃ |

| ~2.2 | s | 3H | Pyridine C4-CH₃ |

| ~1.5 | s | 9H | C(CH₃)₃ (Boc) |

4.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~152 | Pyridine C5-O |

| ~145 | Pyridine C2 |

| ~138 | Pyridine C6 |

| ~130 | Pyridine C3-N |

| ~125 | Pyridine C4-C |

| ~81 | C(CH₃)₃ (Boc) |

| ~56 | O-CH₃ |

| ~28 | C(CH₃)₃ (Boc) |

| ~16 | Pyridine C4-CH₃ |

Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.

5.1. Role as a Scaffold in Kinase Inhibitor Design

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyridine ring can then be elaborated to occupy the hydrophobic regions and solvent-exposed areas of the ATP-binding pocket, thereby conferring potency and selectivity. The Boc-protected amine of this compound can be deprotected to allow for the coupling of various aryl or heteroaryl groups, which are commonly found in type I and type II kinase inhibitors.

Start [label="this compound"]; Deprotection [label="Boc Deprotection\n(e.g., TFA/DCM)"]; Amine [label="3-Amino-5-methoxy-4-methylpyridine"]; Coupling [label="Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)"]; Final [label="Kinase Inhibitor Candidate"];

Start -> Deprotection; Deprotection -> Amine; Amine -> Coupling [label="+ Aryl/Heteroaryl Halide"]; Coupling -> Final; }

Figure 3: General scheme for the utilization of this compound in the synthesis of kinase inhibitors.5.2. Potential as a Linker in PROTACs and Molecular Glues

The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a rapidly expanding area of drug discovery. The bifunctional nature of deprotected this compound makes it a potential component in the design of these novel therapeutic modalities. The aminopyridine core could serve as a warhead to bind to a target protein, while the rest of the molecule can be extended with a linker connected to an E3 ligase-recruiting moiety.

Conclusion

This compound is a valuable, yet under-documented, chemical entity with significant potential for application in drug discovery and development. Its polysubstituted pyridine core, equipped with a versatile Boc-protected amine, offers a strategic starting point for the synthesis of complex molecular architectures targeting a range of disease-relevant proteins. While further experimental validation of its synthesis and reactivity is required, the insights provided in this guide, based on established chemical principles and analysis of analogous structures, offer a solid foundation for researchers looking to incorporate this promising building block into their synthetic endeavors.

References

-

Amerigo Scientific. This compound. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate. This document provides a detailed exploration of its molecular characteristics and outlines a plausible synthetic pathway, underpinned by established chemical principles. Furthermore, it delves into the prospective utility of this compound as a valuable building block in medicinal chemistry, drawing parallels with structurally related molecules of therapeutic significance.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridinyl carbamate with the molecular formula C12H18N2O3.[1] Its structure incorporates a pyridine core, a common scaffold in medicinal chemistry, functionalized with a methoxy, a methyl, and a tert-butoxycarbonyl (Boc) protected amine group. The precise molecular weight of this compound is 238.28 g/mol .[1]

A detailed breakdown of its key identifiers and properties is provided in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C12H18N2O3 | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| CAS Number | 1045858-10-3 | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C | [1] |

| InChI Key | MLXHDVCEKKKMHN-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Proposed Synthesis of 3-amino-5-methoxy-4-methylpyridine (Intermediate)

The synthesis of the precursor, 3-amino-5-methoxy-4-methylpyridine, presents a synthetic challenge due to the specific substitution pattern on the pyridine ring. A potential strategy involves the construction of the substituted pyridine ring from acyclic precursors, a common approach for producing polysubstituted pyridines.

A conceptual synthetic workflow is illustrated below:

Figure 1. Conceptual workflow for the synthesis of the key intermediate.

A more specific, albeit still theoretical, approach could involve a multi-step synthesis starting from a readily available pyridine derivative, followed by a series of functional group manipulations to install the desired methoxy, methyl, and amino groups at the correct positions.

Boc Protection of 3-amino-5-methoxy-4-methylpyridine

The protection of the amino group of 3-amino-5-methoxy-4-methylpyridine with a tert-butoxycarbonyl (Boc) group is a standard and well-documented transformation in organic synthesis. The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The general reaction for the Boc protection of an amine is as follows:

Figure 2. General scheme for the Boc protection of the aminopyridine intermediate.

Experimental Protocol:

-

Dissolution: Dissolve 3-amino-5-methoxy-4-methylpyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)2O), typically 1.1 to 1.5 equivalents, to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic Characterization (Predicted)

While specific analytical data for this compound is not widely published, predicted spectroscopic data can be inferred based on its structure.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methyl group on the pyridine ring (singlet), the methoxy group (singlet), aromatic protons on the pyridine ring, and the N-H proton of the carbamate (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl and methoxy carbons, and the carbons of the pyridine ring, including the carbamate carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (238.28 g/mol ) and characteristic fragmentation patterns. |

Potential Applications in Drug Discovery and Development

Substituted pyridinyl carbamates are a class of compounds that feature prominently in medicinal chemistry as key intermediates and pharmacophores in the development of novel therapeutic agents. The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of biologically active molecules.

The Boc-protected amine at the 3-position allows for selective deprotection and subsequent functionalization, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyridine ring itself is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.

Drawing parallels with structurally similar compounds, this compound could potentially serve as an intermediate in the synthesis of inhibitors for various enzyme families or receptor antagonists. For instance, related piperidinyl and pyridinyl carbamates have been utilized in the development of:

-

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways, and its inhibitors are being investigated for the treatment of autoimmune diseases.

-

Orexin Receptor Antagonists: These are used in the treatment of insomnia.

-

NLRP3 Inflammasome Inhibitors: The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, and its inhibition is a promising therapeutic strategy.[2]

The diagram below illustrates a generalized pathway where a functionalized pyridine core, derivable from the title compound, could interact with a biological target.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal chemistry. The synthesis is achieved through a robust and widely applicable N-Boc protection of the precursor, 5-methoxy-4-methylpyridin-3-amine. This document outlines the strategic rationale, a step-by-step experimental protocol, the underlying reaction mechanism, and a multi-technique analytical workflow for structural verification and purity assessment. The intended audience includes researchers, process chemists, and drug development professionals who require a reliable methodology for preparing and validating this important synthetic intermediate.

Introduction: Strategic Importance in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. This compound (CAS No. 1045858-10-3) is a valuable intermediate, strategically designed for further elaboration in synthetic campaigns.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for regioselective reactions at other positions of the pyridine ring.[2] The methoxy and methyl groups provide steric and electronic handles that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.[3] This guide offers an expert-driven, field-proven approach to its synthesis and characterization, ensuring high purity and verifiable identity for applications in drug discovery and organic synthesis.[4][5]

Retrosynthetic Analysis and Synthesis Strategy

The target molecule is an N-protected aminopyridine. The most direct and logical synthetic approach is the formation of the carbamate bond between the precursor amine and a suitable Boc-group donor. This one-step transformation is highly efficient and is the cornerstone of our synthetic strategy.

The chosen precursor is 5-methoxy-4-methylpyridin-3-amine [4], which provides the core pyridine structure. The key transformation is the protection of the exocyclic amino group using di-tert-butyl dicarbonate (Boc₂O) . This reagent is the most common and effective source for the Boc group in amine protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2][6] The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct that can form.[6]

Caption: Retrosynthetic approach for the target compound.

Detailed Synthetic Protocol

This protocol is designed for reliability and scalability, based on established methods for Boc protection of aminopyridines.[2][7]

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| 5-methoxy-4-methylpyridin-3-amine | 1185094-00-1 | C₇H₁₀N₂O | >97% | Smolecule[4] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | >98% | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | >99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | >99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | HPLC | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS | VWR |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ACS | VWR |

3.2. Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-4-methylpyridin-3-amine (5.0 g, 32.8 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir at room temperature until the amine is fully dissolved.

-

Addition of Base: Add triethylamine (TEA) (5.5 mL, 39.4 mmol, 1.2 eq) to the solution.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (7.8 g, 36.1 mmol, 1.1 eq) in 20 mL of anhydrous DCM to the reaction mixture over 10 minutes.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale oil or solid, is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Isolation: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a white to off-white solid. Dry the final product under high vacuum for several hours.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the pyridine derivative acts as the nucleophile. The base, triethylamine, deprotonates the amine, increasing its nucleophilicity and facilitating the attack on one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide (which form from the unstable intermediate) to yield the stable N-Boc protected product.[6]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed. While specific analytical data for this compound is not always provided by commercial suppliers[8], the following represents the expected data based on its structure.

5.1. Physical Properties and Expected Data

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.28 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (s, 1H), 7.9 (s, 1H), 6.7 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~153.0, 145.0, 140.0, 135.0, 125.0, 118.0, 81.0, 55.5, 28.3, 12.0 |

| Mass Spec (ESI+) | m/z = 239.14 [M+H]⁺, 261.12 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, carbamate), ~1590, 1480 (C=C/C=N stretch) |

5.2. Analytical Workflow

The following workflow ensures a comprehensive validation of the synthesized product.

Caption: Workflow for analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for unambiguous structure elucidation. The characteristic singlet at ~1.5 ppm integrating to 9 protons is a definitive indicator of the Boc group. The aromatic signals and the distinct singlets for the methoxy and methyl groups confirm the pyridine core structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The observation of the protonated molecular ion [M+H]⁺ at the expected m/z value provides strong evidence for the successful synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the carbamate carbonyl (C=O) stretch, and a band around 3350 cm⁻¹ corresponds to the N-H stretch, confirming the formation of the carbamate linkage.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[9] Using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water), the purity should be assessed and is expected to be ≥98%.

Safety, Storage, and Handling

-

Safety: The target compound is classified as Acute Toxicity 4 (Oral) and causes serious eye damage. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This guide presents a validated and detailed methodology for the synthesis and characterization of this compound. By following the outlined synthetic protocol, which employs a standard Boc protection reaction, and the comprehensive analytical workflow, researchers can reliably produce and verify this key building block with high purity. The provided insights into the rationale and mechanism are intended to empower scientists in the pharmaceutical and chemical research fields to confidently utilize this versatile intermediate in their discovery programs.

References

-

Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Available at: [Link]

-

Gennaro, A., Isse, A. A., & Rossi, M. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(10), 12286–12296. Available at: [Link]

- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.

-

Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Available at: [Link]

-

ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available at: [Link]

-

Environmental Protection Agency. (n.d.). Determination of Carbamate Pesticides: Extraction, Purification and HPLC Analysis. Available at: [Link]

-

ResearchGate. (2023). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

PubMed. (2013). Discovery of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a potent inhibitor of the hepatitis C virus NS5B polymerase. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Available at: [Link]

Sources

- 1. 1045858-10-3|tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. tert-Butyl (4-methoxypyridin-3-yl)carbamate | Benchchem [benchchem.com]

- 4. Buy 5-Methoxy-4-methylpyridin-3-amine hydrochloride | 1185094-00-1 [smolecule.com]

- 5. Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4 [evitachem.com]

- 6. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. canadacommons.ca [canadacommons.ca]

Spectroscopic Profile of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate (CAS No: 1045858-10-3).[1] In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who may be working with this molecule or structurally related compounds, providing a foundational understanding of its key spectral features for identification and characterization purposes.

Introduction

This compound is a substituted pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C₁₂H₁₈N₂O₃, and it has a molecular weight of 238.28 g/mol .[1] Compounds of this class are of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide provides a detailed, albeit predictive, analysis of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The key structural features include a trisubstituted pyridine ring, a methoxy group, a methyl group, and a tert-butyl carbamate moiety.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions were generated using online NMR prediction tools.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the methoxy and methyl groups, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H-2 (Pyridine) |

| ~7.9 | Singlet | 1H | H-6 (Pyridine) |

| ~7.0 | Singlet (broad) | 1H | N-H (Carbamate) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.2 | Singlet | 3H | -CH₃ (Pyridine) |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-2 and H-6): The protons on the pyridine ring are expected to appear as singlets due to the substitution pattern, which eliminates vicinal coupling partners. Their downfield chemical shifts (~8.1 and ~7.9 ppm) are characteristic of protons on an electron-deficient aromatic ring.

-

Carbamate N-H: The N-H proton of the carbamate group is anticipated to be a broad singlet around 7.0 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methoxy Protons: The three protons of the methoxy group are expected to resonate as a sharp singlet at approximately 3.8 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.

-

Pyridine Methyl Protons: The methyl group attached to the pyridine ring is predicted to be a singlet around 2.2 ppm.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet at a highly shielded (upfield) position, around 1.5 ppm. This is a characteristic signal for the Boc protecting group.[3]

Figure 2: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (Carbamate) |

| ~148 | C-5 (Pyridine) |

| ~145 | C-3 (Pyridine) |

| ~140 | C-2 (Pyridine) |

| ~135 | C-6 (Pyridine) |

| ~125 | C-4 (Pyridine) |

| ~80 | -C(CH₃)₃ |

| ~56 | -OCH₃ |

| ~28 | -C(CH₃)₃ |

| ~15 | -CH₃ (Pyridine) |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around 154 ppm.[3]

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (approximately 125-150 ppm). The carbons attached to the electronegative nitrogen and oxygen atoms (C-2, C-5, C-6) will be further downfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around 80 ppm, while the three equivalent methyl carbons will appear further upfield at approximately 28 ppm.[3]

-

Methoxy Carbon: The carbon of the methoxy group is expected at around 56 ppm.

-

Pyridine Methyl Carbon: The methyl carbon attached to the pyridine ring is predicted to be the most upfield signal, around 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The data below is based on standard IR correlation tables.[4][5]

| Predicted Frequency (cm⁻¹) | Vibration | Intensity |

| ~3350 | N-H Stretch (Carbamate) | Medium |

| 3100-3000 | C-H Stretch (Aromatic) | Medium |

| 2980-2850 | C-H Stretch (Aliphatic) | Strong |

| ~1710 | C=O Stretch (Carbamate) | Strong |

| 1600, 1480 | C=C Stretch (Aromatic) | Medium |

| ~1250 | C-O Stretch (Ester) | Strong |

| ~1160 | C-O Stretch (Ether) | Strong |

Interpretation and Rationale:

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the carbamate.

-

C-H Stretches: Aromatic C-H stretches are anticipated in the 3100-3000 cm⁻¹ region, while the stronger aliphatic C-H stretches from the methyl and tert-butyl groups should appear between 2980 and 2850 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption band around 1710 cm⁻¹ is the most characteristic signal for the carbonyl group of the Boc-carbamate.

-

C=C Stretches: Aromatic ring stretching vibrations are expected to produce medium intensity bands around 1600 and 1480 cm⁻¹.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ester part of the carbamate and the methoxy ether are predicted around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z = 238.

Predicted Fragmentation Pathway:

A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Another common fragmentation is the loss of the tert-butyl group (57 Da).[6][7]

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While this guide is based on predicted data, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

-

Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to analyze the fragmentation patterns.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. While experimental verification is always necessary for definitive characterization, this guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, offering a robust framework for the identification and structural elucidation of this compound.

References

-

Mestrelab Research. Mnova NMRPredict. [Link]

- Supporting Information for various syntheses of tert-butyl carbamates.

-

National Institutes of Health. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Scribd. IR Correlation Table. [Link]

-

ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. 2018 Sep; 23(9): 2333. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. rsc.org [rsc.org]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Substituted pyridine derivatives, in particular, represent a privileged class of heterocycles frequently incorporated into a wide array of biologically active compounds. This guide provides a comprehensive technical overview of tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate , a key building block in the synthesis of complex molecules for drug discovery. As a Senior Application Scientist, the following sections are curated to offer not just a compilation of data, but a deeper understanding of the causality behind its properties and its strategic application in research and development.

Core Molecular Attributes

At its core, this compound is a strategically functionalized pyridine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine, the methoxy group, and the methyl group at specific positions dictates its reactivity and utility as a synthetic intermediate.

Identification and Chemical Structure

A precise understanding of the molecule's identity is the foundation of any scientific investigation.

| Identifier | Value | Source |

| CAS Number | 1045858-10-3 | |

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| IUPAC Name | tert-butyl (5-methoxy-4-methylpyridin-3-yl)carbamate | |

| Canonical SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C | |

| InChI Key | MLXHDVCEKKKMHN-UHFFFAOYSA-N |

The structural arrangement of the functional groups on the pyridine core is pivotal. The Boc-protected amine at the 3-position is a key reactive site, which, after deprotection, allows for the introduction of various substituents. The methoxy group at the 5-position and the methyl group at the 4-position modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the biological activity of its derivatives.

Physicochemical Properties

While publicly available experimental data on some physical properties of this specific compound is limited, we can infer certain characteristics based on its structure and data from chemical suppliers. It is important to note that many suppliers provide this compound for early discovery research and may not perform extensive analytical characterization.[1]

| Property | Value | Notes |

| Physical Form | Solid | |

| Melting Point | Not explicitly reported. | As a crystalline solid, a distinct melting point is expected. |

| Boiling Point | Not applicable. | Likely to decompose at high temperatures before boiling. |

| Solubility | No quantitative data available. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

The solid nature of this compound simplifies handling and weighing in a laboratory setting. Its anticipated solubility in organic solvents makes it amenable to a wide range of reaction conditions.

Safety, Handling, and Storage

Proper management of this chemical is crucial for laboratory safety and to ensure its integrity.

Hazard Identification:

-

Acute Toxicity (Oral): Category 4.

-

Serious Eye Damage: Category 1.

Safety Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendations:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Recommended storage temperature is between 2-8°C, sealed in a dry environment.[1]

Synthetic Considerations and Reactivity

The synthetic utility of this compound lies in the predictable reactivity of its functional groups. The Boc-protected amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine, which can then undergo a plethora of chemical transformations such as acylation, alkylation, and arylation.

Start [label="this compound"]; Deprotection [label="Boc Deprotection\n(e.g., TFA, HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="3-Amino-5-methoxy-4-methylpyridine"]; Reaction1 [label="Acylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction2 [label="Alkylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction3 [label="Arylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product1 [label="Amide Derivatives"]; Product2 [label="Amine Derivatives"]; Product3 [label="Aryl Amine Derivatives"];

Start -> Deprotection; Deprotection -> Intermediate; Intermediate -> Reaction1 -> Product1; Intermediate -> Reaction2 -> Product2; Intermediate -> Reaction3 -> Product3;

caption [label="Key Synthetic Transformations", shape=plaintext, fontcolor="#5F6368"]; }

Application in Drug Discovery and Medicinal Chemistry

Substituted pyridinylcarbamates are prevalent motifs in a variety of pharmacologically active molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

While specific examples of the direct use of this compound in patented drug candidates are not explicitly detailed in readily available literature, its structural features suggest its potential as a key intermediate in the synthesis of inhibitors for various biological targets, such as kinases, proteases, and G-protein coupled receptors. The exploration of patent literature for related structures is a viable strategy for identifying its potential applications.[5]

Spectral Data and Characterization

Definitive characterization of this compound would rely on spectroscopic techniques. Although a publicly available, peer-reviewed spectrum is not currently available, a commercial supplier notes that NMR, HPLC, and LC-MS data may be available.[1] For research purposes, it is imperative to independently verify the structure and purity of this starting material. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methyl, methoxy, and tert-butyl protons, as well as signals for the aromatic protons on the pyridine ring.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity make it a strategic asset in the medicinal chemist's toolbox. While a comprehensive public dataset of its physical and spectral properties is currently lacking, this guide provides a foundational understanding of its key attributes and potential applications. As with any chemical reagent, especially in the context of drug discovery, rigorous in-house characterization is strongly recommended to ensure the integrity of subsequent research.

References

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]

-

1192256-10-2 - LookChem. LookChem. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

- US20220213099A1 - Prodrug compounds.

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- WO2009011880A2 - Heterocyclic modulators of pkb.

-

This compound. Amerigo Scientific. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. [Link]

-

tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate. PMC. [Link]

-

Gjn5A58hql | C14H28N2O3 | CID 121493937. PubChem. [Link]

-

Patent protection strategies. PMC. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

Sources

- 1. 1045858-10-3|tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurjchem.com [eurjchem.com]

- 5. Patent protection strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Substituted 3-Aminopyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the 3-Aminopyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, and among its derivatives, the 3-aminopyridine scaffold holds a place of particular distinction. Its unique electronic properties and capacity for diverse chemical modifications have made it a privileged structure in the design of novel therapeutics. From kinase inhibitors in oncology to agents targeting neurological disorders, the 3-aminopyridine moiety is a recurring motif in a growing number of FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth exploration of the synthetic strategies employed to access this critical scaffold, offering researchers and drug development professionals a comprehensive resource for navigating the complexities of its synthesis and application.

I. Navigating the Synthetic Landscape: A Comparative Overview

The synthesis of substituted 3-aminopyridines can be approached from several angles, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This section provides a comparative analysis of the most prominent classical and modern synthetic methodologies.

Data Presentation: Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yields | Scope & Limitations |

| Hofmann Rearrangement | Nicotinamide derivatives | Br₂, NaOH (or NaOBr) | 60-90%[2][3] | Excellent for the parent 3-aminopyridine. Substrate scope depends on the availability of substituted nicotinamides.[4][5] |

| Chichibabin Reaction | Substituted Pyridines | NaNH₂ or KNH₂ | Moderate to Good[6] | Primarily affords 2- and 4-aminopyridines. 3-Aminopyridine is not the major product unless other positions are blocked. Milder conditions are being developed.[7][8] |

| Buchwald-Hartwig Amination | 3-Halopyridines, Amines | Palladium catalyst, Phosphine ligand, Base | Good to Excellent[9] | Broad substrate scope for both the amine and the pyridine. Sensitive to catalyst, ligand, and base choice. Aryl chlorides can be challenging.[10][11] |

| Ullmann Condensation | 3-Halopyridines, Amines | Copper catalyst, Ligand, Base | Moderate to Good | A classic method, often requiring high temperatures. Modern protocols have improved reaction conditions and scope.[12][13] |

| C-H Functionalization | Substituted Pyridines | Transition metal catalyst (e.g., Pd, Rh), Oxidant | Variable | A modern and atom-economical approach. Regioselectivity can be a challenge but is improving with advanced catalyst systems.[14][15] |

II. Classical Synthetic Strategies: Building the Foundation

These time-tested methods remain relevant for the synthesis of many 3-aminopyridine derivatives, particularly at a larger scale.

A. The Hofmann Rearrangement: A Direct Path to the Core

The Hofmann rearrangement of nicotinamide is a classic and efficient method for the synthesis of the parent 3-aminopyridine.[3] This reaction proceeds through the conversion of the primary amide to an isocyanate intermediate, which is then hydrolyzed to the amine with the loss of a carbon atom.[4][5]

Caption: Mechanism of the Hofmann Rearrangement of Nicotinamide.

This protocol is adapted from a well-established procedure.[2]

-

Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (75 g) in water (800 mL). With continuous stirring, add bromine (95.8 g, 30.7 mL) to the solution, maintaining the temperature at or below 0 °C.

-

Reaction with Nicotinamide: Once the temperature of the sodium hypobromite solution is stable at 0 °C, add finely powdered nicotinamide (60 g) all at once with vigorous stirring.[2]

-

Heating and Extraction: After 15 minutes, replace the ice-salt bath with a water bath at 75 °C. Heat the reaction mixture to 70-75 °C and stir for 45 minutes. Cool the solution to room temperature and saturate it with sodium chloride. Extract the product with ether using a continuous extractor for 15-20 hours.

-

Isolation and Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling (yield: 39-41 g, 85-89%).[2] For further purification, dissolve the crude product in a mixture of benzene and ligroin, treat with activated carbon and sodium hydrosulfite, filter hot, and allow to crystallize. The final yield of white crystalline 3-aminopyridine is 30-33 g (61-65%).[2]

Self-Validation:

-

Expected Outcome: The formation of a dark red crude product that, upon recrystallization, yields white crystals with a melting point of 63-64 °C.

-

Potential Pitfalls: Incomplete dissolution of nicotinamide can lead to lower yields. The extraction process is critical for obtaining a good yield.

-

Troubleshooting: Ensure nicotinamide is finely powdered for rapid dissolution. If continuous extraction is not possible, multiple batch extractions with ether will be necessary, though this may result in a lower yield.

III. Modern Catalytic Approaches: Precision and Versatility

The advent of transition-metal catalysis has revolutionized the synthesis of substituted 3-aminopyridines, offering milder reaction conditions and broader substrate scope.

A. Buchwald-Hartwig Amination: A Powerful C-N Coupling Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of aryl amines, including substituted 3-aminopyridines.[16] This reaction is highly versatile, allowing for the coupling of a wide range of amines with 3-halopyridines.[9]

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

This generalized protocol is based on established methods and may require optimization for specific substrates.[17]

-

Reaction Setup: In a glovebox, charge a dry Schlenk tube with a magnetic stir bar, a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equivalents).

-

Addition of Reagents: Add the 3-bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents) to the tube. Add anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Self-Validation:

-

Expected Outcome: Formation of the desired 3-aminopyridine derivative, which can be confirmed by NMR and mass spectrometry.

-

Potential Pitfalls: Catalyst deactivation, incomplete reaction, or side reactions such as hydrodehalogenation. Aryl chlorides are generally less reactive than bromides.[10]

-

Troubleshooting: Screen different ligands, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. For challenging substrates, consider using a more active precatalyst.[11]

B. Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed C-N bond formation reaction that serves as a valuable alternative to palladium-catalyzed methods.[12] While traditional Ullmann conditions often require harsh conditions, modern protocols utilizing ligands have significantly expanded its utility.[13]

The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[18]

Caption: Simplified Mechanism of Ullmann Condensation.

C. C-H Functionalization: The Frontier of Pyridine Synthesis

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of substituted pyridines.[15] While regioselectivity can be a challenge due to the multiple C-H bonds on the pyridine ring, significant progress has been made in developing catalyst systems that can selectively functionalize the C3 position.[14] These methods often employ a directing group to guide the metallation to the desired position.

IV. Specialized Synthetic Routes

A. The Chichibabin Reaction: Direct Amination with Limitations

The Chichibabin reaction is a direct amination of pyridines using sodium amide.[6] However, for unsubstituted pyridine, this reaction predominantly yields 2- and 4-aminopyridines. The synthesis of 3-aminopyridine via this method is generally not efficient unless the 2-, 4-, and 6-positions are blocked. Milder conditions using NaH-iodide composites are being explored to improve the scope of this reaction.[19]

B. The Zincke Reaction: A Pathway to Pyridinium Salts

The Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine to form a pyridinium salt.[7][20] This reaction proceeds through a ring-opening and ring-closing sequence.[21] While not a direct synthesis of 3-aminopyridines, the resulting pyridinium salts can be versatile intermediates for further functionalization.[22]

V. Applications in Drug Discovery: The 3-Aminopyridine Scaffold in Action

The 3-aminopyridine scaffold is a key component in numerous clinically successful drugs and promising drug candidates.[23] Its ability to act as a hinge-binding motif in kinases has made it particularly valuable in the development of kinase inhibitors for cancer therapy.[24][25][26]

Examples of FDA-Approved Drugs Containing a 3-Aminopyridine or Related Scaffold:

-

Nevirapine: A non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[23]

-

Sotorasib: A KRAS G12C inhibitor for the treatment of non-small cell lung cancer.[27]

-

Abemaciclib: A CDK4/6 inhibitor used in the treatment of breast cancer.[28]

-

Tripelennamine: An antihistamine.[29]

VI. Conclusion and Future Outlook

The synthesis of substituted 3-aminopyridine scaffolds is a dynamic field of research, driven by the immense therapeutic potential of these compounds. While classical methods remain valuable, modern catalytic approaches, particularly palladium-catalyzed cross-coupling and direct C-H functionalization, offer unprecedented opportunities for the rapid and efficient synthesis of diverse libraries of 3-aminopyridine derivatives. As our understanding of catalysis continues to grow, we can expect the development of even more selective, efficient, and sustainable methods for accessing this critical pharmacophore, further empowering the discovery of new and life-saving medicines.

References

-

Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 455-458. [Link]

-

Zincke reaction. In Wikipedia. [Link]

-

Chichibabin reaction. Grokipedia. [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2014). Bioorganic & Medicinal Chemistry, 22(15), 3849-3861. [Link]

-

Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. ResearchGate. [Link]

-

Milder Conditions for the Chichibabin Reaction. (2019, March 17). ChemistryViews. [Link]

-

Chichibabin Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

-

3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3581-3585. [Link]

-

A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. (2019). Organic Letters, 21(1), 188-192. [Link]

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2012). Journal of the American Chemical Society, 134(35), 14334-14337. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

-

Zincke reaction. Wikipedia. [Link]

-

Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (2011). The Journal of Organic Chemistry, 76(8), 2396-2407. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

ChemInform Abstract: Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. ResearchGate. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2011). Thesis. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Tetrahedron Letters, 52(28), 3623-3626. [Link]

-

Ullmann coupling-An overview. (2025, April 1). OperaChem. [Link]

-

Hoffmann Rearrangement. Chemist Wizards. [Link]

-

Hofmann rearrangement. In Wikipedia. [Link]

-

C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society, 145(29), 16046-16057. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. [Link]

-

3-Aminopyridine. Organic Syntheses. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

c-h-functionalization-of-pyridines. Ask this paper. [Link]

-

C-H Functionalization of Pyridines. ResearchGate. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. [Link]

-

Catalytic C C, C N, and C O Ullmann‐Type Coupling Reactions. (2009). Angewandte Chemie International Edition, 48(36), 6524-6570. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3591. [Link]

-

Hoffmann Rearrangement. Chemistry Steps. [Link]

-

3-Aminopyridine. In Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Medicinal Chemistry. [Link]

-

Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(19), 6296. [Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate. [Link]

-

The Significance of 3-Aminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Palladium-catalyzed interannular C–H amination of biaryl amines. (2014). Chemical Communications, 50(92), 14371-14374. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]

- 8. Chichibabin Reaction | PPTX [slideshare.net]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Ullmann coupling-An overview - operachem [operachem.com]

- 13. benchchem.com [benchchem.com]

- 14. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. Zincke reaction - Wikipedia [en.wikipedia.org]

- 21. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scribd.com [scribd.com]

- 29. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

role of methoxypyridine in medicinal chemistry

An In-depth Technical Guide to the Role of Methoxypyridine in Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] Among its many derivatives, methoxypyridine holds a position of particular strategic importance. The introduction of a methoxy group onto the pyridine ring provides a powerful tool for medicinal chemists to subtly modulate a compound's physicochemical properties, metabolic stability, and target engagement. This guide offers a detailed exploration of the methoxypyridine motif, elucidating its fundamental properties, synthetic versatility, and strategic application in modern drug discovery. We will dissect the causal relationships behind its utility, provide actionable experimental protocols, and examine case studies where this scaffold has been pivotal to success.

The Physicochemical Impact of the Methoxy Substituent

The decision to incorporate a methoxypyridine scaffold is fundamentally driven by the predictable and beneficial modifications it imparts to a molecule's drug-like properties. The position of the methoxy group (ortho, meta, or para to the ring nitrogen) is a critical determinant of its electronic and steric influence.

The methoxy group is an electron-donating group by resonance and weakly electron-withdrawing by induction. Its overall effect on the pyridine ring's electron density and basicity (pKa) varies with its position. This modulation directly impacts solubility, lipophilicity (LogP/LogD), and the capacity for hydrogen bonding, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

For instance, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction for target binding and solubility.[6] The methoxy group, while not a strong hydrogen bond donor or acceptor itself, influences the basicity of the ring nitrogen and can sterically hinder or facilitate interactions with water or protein residues. Furthermore, it can significantly improve aqueous solubility compared to more lipophilic analogs, a critical factor in developing orally bioavailable drugs.[7][8]

Table 1: Physicochemical Properties of Methoxypyridine Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa |

| 2-Methoxypyridine | 1628-89-3 | C₆H₇NO | 109.13 | 143-144 | 3.28 |

| 3-Methoxypyridine | 2450-48-8 | C₆H₇NO | 109.13 | 177-179 | 4.88 |

| 4-Methoxypyridine | 620-08-6 | C₆H₇NO | 109.13 | 191 | 6.58[9] |

Data compiled from various sources. pKa values illustrate the electronic influence of the methoxy group's position relative to the ring nitrogen.

Strategic Applications in Drug Design

The methoxypyridine moiety is employed in several strategic ways during the drug design and optimization process.

A Versatile Scaffold and Building Block

Methoxypyridines are invaluable starting materials and intermediates for building molecular complexity.[10][11] Halogenated methoxypyridines, such as 3-Bromo-2-methoxypyridine, are particularly useful substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[11][12] These reactions are workhorses in medicinal chemistry, enabling the construction of complex biaryl structures essential for potent and selective inhibitors, particularly in oncology.[11][12] The ability to rapidly generate a library of analogs from a common methoxypyridine intermediate is crucial for extensive Structure-Activity Relationship (SAR) studies.[12]

Caption: Synthetic utility of methoxypyridine scaffolds.

Bioisosteric Replacement and Metabolic Stability

In lead optimization, a common challenge is poor metabolic stability, often due to oxidation of electron-rich aromatic rings like phenyl groups.[13] A classic strategy is to replace a phenyl ring with a pyridine, a concept known as bioisosterism.[14][15] The nitrogen atom acts as a "metabolic block," decreasing the ring's susceptibility to cytochrome P450 (CYP) oxidation.[13]

The methoxy group plays a dual role here. While the methyl group of a methoxy substituent can itself be a site of metabolism (O-demethylation), its electronic influence on the ring is often more significant.[4][5] By incorporating a methoxypyridine, chemists can fine-tune the electronic properties to enhance metabolic stability while simultaneously optimizing other parameters like solubility or target affinity.[13]

Case Study: Gamma-Secretase Modulators for Alzheimer's Disease

A compelling example of the strategic use of methoxypyridine comes from the development of gamma-secretase modulators (GSMs) for Alzheimer's disease.[7][8] Early-generation GSMs often suffered from poor aqueous solubility. In a focused effort to improve drug-like properties, researchers systematically replaced a fluorophenyl ring in the core scaffold with various heterocycles.[7] The "insertion of a methoxypyridine motif... provided compounds with improved activity for arresting Aβ42 production as well as improved properties, including solubility".[7][8] Notably, the methoxypyridine-containing compound 22d not only showed a nearly 3-fold improvement in potency but also exhibited fair kinetic aqueous solubility, unlike many of its analogs.[7] This work demonstrated that the methoxypyridine scaffold was a superior replacement, favorably influencing both the potency and the critical physicochemical properties required for a CNS drug, including the ability to cross the blood-brain barrier.[7][8]

Caption: Logic workflow for scaffold hopping to a methoxypyridine.

Key Experimental Protocols

The trustworthiness of any chemical scaffold lies in its reliable and reproducible synthesis. Below are representative protocols for the functionalization of methoxypyridine intermediates, which form the basis for library synthesis and SAR exploration.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for C-C bond formation, a cornerstone for creating biaryl kinase inhibitors, using a brominated methoxypyridine intermediate.[12]

Objective: To synthesize a biaryl methoxypyridine derivative.

Causality: The palladium catalyst facilitates the coupling of the electrophilic carbon of the C-Br bond with the nucleophilic carbon of the organoboron compound. The base is required to activate the boronic acid for transmetalation to the palladium center. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Methodology:

-

Reagent Preparation: In a Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-